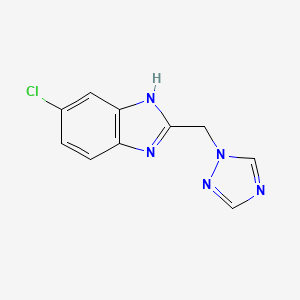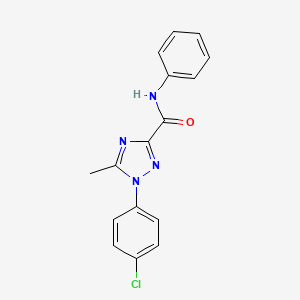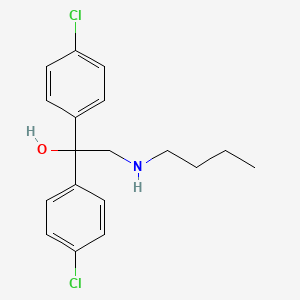![molecular formula C11H8ClN3O3 B3035524 2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole CAS No. 32902-22-0](/img/structure/B3035524.png)
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole
説明
The compound "2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond in the 2 position is achieved through a C-alkylation reaction according to the SRN1 mechanism, followed by base-promoted nitrous acid elimination . Similarly, biology-oriented drug synthesis (BIODS) of related compounds, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, involves treating metronidazole with various aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using techniques like single crystal X-ray diffraction. For example, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one shows that the imidazole ring is almost perpendicular to the phenyl ring, with a dihedral angle of 88.65(2)°, indicating a significant degree of planarity in the molecule .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including alkylation and coupling reactions. The reactivity of these compounds is influenced by the presence of substituents on the imidazole ring, which can affect the electron density and thus the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of substituents like nitro, chloro, and phenyl groups can impact the compound's solubility, melting point, and reactivity. Spectroscopic techniques such as EI-MS, 1H-NMR, and 13C NMR, along with CHN elemental analyses, are used to confirm the structures and properties of these compounds . The crystal structure analysis provides additional insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and solid-state properties .
科学的研究の応用
Enzyme Inhibition and Synthesis
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole has been studied for its inhibition effects on enzymes like aldehyde dehydrogenase. Klink, Pachler, and Gottschlich (1985) found that certain nitroimidazole derivatives, including 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole (a related compound), show strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Structural Analysis and Intermolecular Interactions
Research by Kubicki (2004) on similar imidazole derivatives, like 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, has focused on understanding the weak intermolecular interactions and crystal packing influenced by cyano-cyano and chloro-cyano interactions (Kubicki, 2004).
Antimicrobial Applications
Narwal, Singh, Saini, Kaur, and Narwal (2012) synthesized novel imidazoles, including derivatives similar to 2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole, demonstrating potent antimicrobial activities against various pathogens (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Medicinal Chemistry and Drug Development
Research has also been conducted on the development of drugs using imidazole derivatives. Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, and Wexler (1991) explored the development of nonpeptide angiotensin II receptor antagonists using N-(biphenylylmethyl)imidazoles, showing the potential of imidazole derivatives in drug development for conditions like hypertension (Carini et al., 1991).
作用機序
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that imidazole is a highly soluble compound , which could potentially enhance the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have various molecular and cellular effects.
Action Environment
It’s worth noting that the solubility of imidazole derivatives could potentially be influenced by environmental factors such as pH and temperature.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-14-5-4-13-11(14)10(16)7-2-3-8(12)9(6-7)15(17)18/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOSCGLSDAQSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186773 | |
| Record name | (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole | |
CAS RN |
32902-22-0 | |
| Record name | (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32902-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)
![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)

![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)

![4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035451.png)
![2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide](/img/structure/B3035452.png)
![3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B3035453.png)
![1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B3035459.png)
![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)
![3-(4-chlorophenyl)-1-(6-chloro-3-pyridazinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3035461.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol](/img/structure/B3035463.png)
